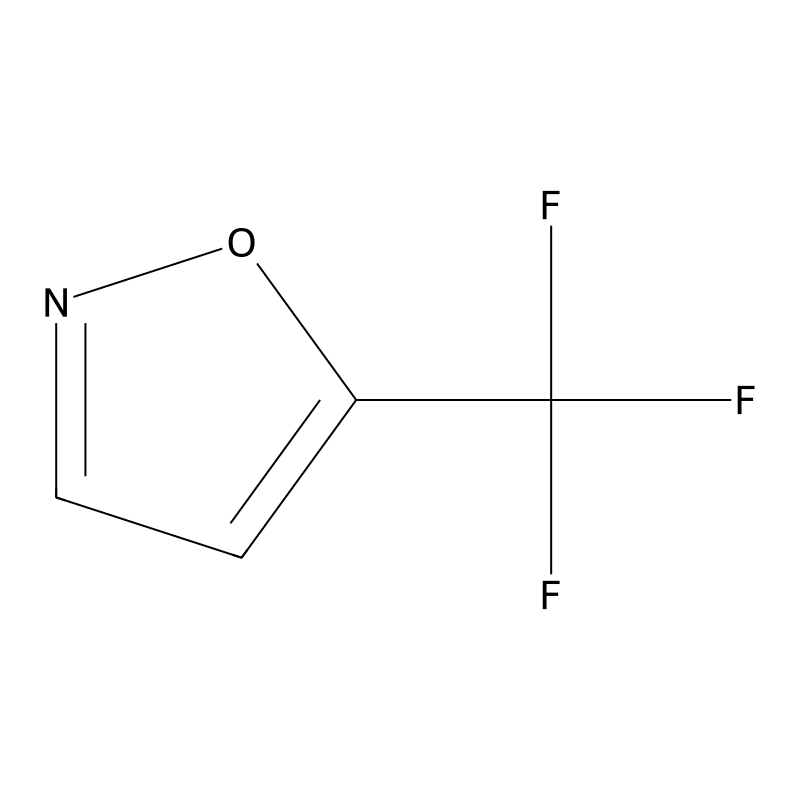

5-(Trifluoromethyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(Trifluoromethyl)isoxazole serves as a valuable building block in organic synthesis due to its unique reactivity and the presence of the trifluoromethyl group (CF3). This group is electron-withdrawing, influencing the molecule's reactivity and making it a versatile intermediate for the construction of various heterocyclic compounds. Research has explored its application in synthesizing diverse structures, including:

- Pyrazoles: 5-(Trifluoromethyl)isoxazole can be transformed into pyrazoles, a class of nitrogen-containing heterocycles with diverse biological activities. Studies have demonstrated its effectiveness in this conversion using various methodologies, such as condensation with hydrazines [].

- Thiazoles: Similar to pyrazoles, 5-(trifluoromethyl)isoxazole can be employed to synthesize thiazoles, another important class of heterocycles containing sulfur and nitrogen atoms. Research has explored its application in this area using different approaches, including reactions with thioamides [].

- Functionalized isoxazoles: The molecule itself can be further functionalized at various positions to generate diversely substituted isoxazoles with tailored properties. This allows researchers to explore the structure-activity relationship (SAR) of these compounds for various applications [].

Medicinal Chemistry:

The presence of the trifluoromethyl group and the isoxazole ring system has generated interest in exploring 5-(trifluoromethyl)isoxazole for its potential medicinal properties. Studies have investigated its activity in different areas, including:

- Antimicrobial activity: Research has explored the potential of 5-(trifluoromethyl)isoxazole derivatives as antimicrobial agents. Some studies have reported promising activity against various bacterial and fungal strains.

- Anticancer activity: The molecule's potential for anticancer activity has also been investigated. Studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines, warranting further exploration.

Material Science:

Recent research has begun to explore the potential applications of 5-(trifluoromethyl)isoxazole in material science. Due to the presence of the trifluoromethyl group, these molecules may exhibit interesting properties, such as:

- Electronic properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of materials incorporating 5-(trifluoromethyl)isoxazole. This has potential applications in areas like organic electronics.

- Thermal stability: The trifluoromethyl group can also enhance the thermal stability of materials. This property could be beneficial for applications requiring materials that can withstand high temperatures.

5-(Trifluoromethyl)isoxazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group at the 5-position of an isoxazole ring. The isoxazole moiety consists of a five-membered ring containing three carbon atoms and two nitrogen atoms, with one of the nitrogen atoms being part of a double bond. The trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity and biological activity.

- Denitrogenative Cyclization: This reaction involves vinyl azides and trifluoroacetic anhydride, yielding diverse polysubstituted derivatives. This method allows for the synthesis of 5-(trifluoromethyl)isoxazoles in high yields .

- Selective Reduction: The compound can be selectively reduced to 4,5-dihydroisoxazoles using sodium borohydride, demonstrating its versatility in synthetic applications .

- Acid-Switchable Synthesis: The formation of 5-(trifluoromethyl)isoxazoles can be achieved through reactions with CF3-ynones and sodium azide under acid-catalyzed conditions, showcasing its adaptability in different reaction environments .

5-(Trifluoromethyl)isoxazole exhibits notable biological activities, including:

- Anticancer Properties: Compounds containing the isoxazole moiety have been studied for their potential as anticancer agents. For instance, derivatives of isoxazoles have shown promise in inhibiting cancer cell proliferation .

- Insecticidal Activity: Certain isoxazole derivatives demonstrate insecticidal properties, making them candidates for agricultural applications .

Several methods exist for synthesizing 5-(trifluoromethyl)isoxazole:

- Denitrogenative Cyclization: Involves vinyl azides reacting with trifluoroacetic anhydride in the presence of bases like triethylamine to form the desired isoxazole .

- Reaction with Hydroxylamine: This method involves reacting trifluoromethyl-substituted ketones with hydroxylamine to yield isoxazole derivatives .

- Cycloaddition Reactions: Utilizing dipolar cycloaddition techniques with nitrile oxides or azides can also produce isoxazole derivatives .

The unique properties of 5-(trifluoromethyl)isoxazole make it valuable in various fields:

- Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activity.

- Agriculture: Isoxazole compounds are investigated for use as pesticides and herbicides due to their effectiveness against pests .

Studies on the interactions of 5-(trifluoromethyl)isoxazole with biological targets reveal its potential mechanisms of action. For example, research indicates that these compounds can interact with specific enzymes or receptors, influencing pathways related to cell proliferation and apoptosis . Additionally, their unique fluorinated structure may enhance binding affinity compared to non-fluorinated analogs.

Several compounds share structural similarities with 5-(trifluoromethyl)isoxazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)isoxazole | Trifluoromethyl group at position 3 | Different reactivity patterns compared to 5-position |

| 5-(Fluoromethyl)isoxazole | Fluoromethyl group at position 5 | Less lipophilic than trifluoromethyl variants |

| 5-(Chloromethyl)isoxazole | Chloromethyl group at position 5 | Potentially different biological activity profiles |

| 4-Trifluoromethylisoxazole | Trifluoromethyl group at position 4 | Variation in electronic properties |

The uniqueness of 5-(trifluoromethyl)isoxazole lies in its trifluoromethyl substitution at the 5-position, which enhances its lipophilicity and alters its reactivity compared to other isoxazoles. This distinctive feature contributes to its specific applications in medicinal chemistry and agrochemicals.

Denitrogenative Cyclization Strategies Using Vinyl Azides

Vinyl azides serve as versatile precursors for 5-(trifluoromethyl)isoxazoles through denitrogenative cyclization. A seminal approach involves treating β-substituted vinyl azides with trifluoroacetic anhydride (TFAA) in the presence of triethylamine (NEt₃), which induces cyclization via a nitrilium ion intermediate (Figure 1A). For example, β-keto vinyl azides undergo cyclization at room temperature to yield 3,5-disubstituted isoxazoles in 60–85% yields. The reaction tolerates electron-donating and electron-withdrawing groups on the aromatic ring, though sterically hindered substrates require elevated temperatures (80°C).

This method extends to perfluoroalkylated analogs by substituting TFAA with perfluoroacetic anhydrides, enabling the synthesis of 5-pentafluoroethyl and 5-heptafluoropropyl isoxazoles. Mechanistic studies suggest that TFAA acts as both a cyclizing agent and solvent, facilitating nitrogen extrusion and C–O bond formation.

Metal-Free [3+2] Cycloaddition Approaches with Halogenoximes

Halogenoximes (e.g., 2-bromo-3,3,3-trifluoropropene) participate in regioselective [3+2] cycloadditions with nitrile oxides generated in situ from α-chloroximes (Figure 1B). Sodium bicarbonate mediates the reaction in ethyl acetate, producing 3-substituted-5-(trifluoromethyl)isoxazoles in 40–95% yields. Key advantages include:

- Scalability: Reactions proceed efficiently on multigram scales (up to 130 g).

- Functional group tolerance: Esters, bromo, and protected amino groups remain intact.

- Regiocontrol: The electron-withdrawing trifluoromethyl group directs cycloaddition exclusively to the C-5 position.

Post-cycloaddition modifications, such as oxidation of 5-hydroxymethyl intermediates to aldehydes, enable access to 5-difluoromethyl derivatives via deoxofluorination.

Acid-Switchable Pathways for Triazole/Isoxazole Selectivity Control

The reaction of CF₃-ynones with sodium azide exhibits pH-dependent selectivity (Figure 1C). In ethanol without acid, 4-trifluoroacetyl-1,2,3-triazoles form via a stepwise [3+2] cycloaddition (81% yield). Conversely, acetic acid catalysis redirects the pathway to 5-CF₃-isoxazoles through a vinyl azide intermediate, with yields of 26–51%. Density functional theory (DFT) calculations reveal that protonation of a key enolate intermediate favors isoxazole formation by lowering the activation energy for cyclization (ΔΔG‡ = 22.4 kcal/mol).

Trifluoroacetic Anhydride-Mediated One-Pot Syntheses

TFAA enables one-pot syntheses from β-keto esters or α,β-unsaturated ketones. For instance, β-keto esters react with hydroxylamine hydrochloride in TFAA to form 3-carboxy-5-CF₃-isoxazoles via concurrent cyclization and trifluoromethylation. This method avoids isolation of intermediates and achieves yields of 70–90% for substrates bearing aryl, alkyl, or heteroaryl groups.

Late-Stage Functionalization via Deoxofluorination Techniques

Late-stage fluorination expands the utility of preformed isoxazoles:

- Deoxofluorination: 5-Hydroxymethyl or 5-formyl derivatives react with morpholino sulfur tetrafluoride (morph-DAST) to yield 5-fluoromethyl or 5-difluoromethyl isoxazoles (23–61% yields).

- Nucleophilic substitution: 5-Bromomethyl isoxazoles undergo fluoride displacement using potassium fluoride (KF) in acetonitrile, producing 5-fluoromethyl analogs in >90% yields.

These strategies have been applied to synthesize fluorinated analogs of bioactive molecules, such as ABT-418 and ESI-09.

Figure 1. Key Synthetic Pathways

(A) Denitrogenative cyclization of vinyl azides.

(B) [3+2] Cycloaddition with halogenoximes.

(C) Acid-switchable triazole/isoxazole synthesis.

Table 1. Comparison of Synthetic Methods

| Method | Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Denitrogenative cyclization | TFAA, NEt₃, rt–80°C | 60–85% | Broad substrate scope |

| [3+2] Cycloaddition | NaHCO₃, EtOAc, rt | 40–95% | Scalable, regioselective |

| Acid-switchable | AcOH/EtOH or heptane/H₂O | 26–81% | pH-dependent selectivity |

| Deoxofluorination | morph-DAST, CH₂Cl₂ | 23–61% | Late-stage diversification |

Radical Pathways in Trifluoromethyl Group Incorporation

Radical-mediated trifluoromethylation has emerged as a dominant strategy for constructing 5-(trifluoromethyl)isoxazoles. Photoredox catalysis enables the generation of trifluoromethyl radicals from sodium trifluoromethanesulfinate (CF~3~SO~2~Na) under visible light irradiation. For instance, a visible light-induced cascade reaction involving β,γ-unsaturated hydrazones and oximes produces dihydropyrazoles and isoxazolines with yields exceeding 70% [1]. The mechanism proceeds through a single-electron transfer (SET) from the photocatalyst to CF~3~SO~2~Na, generating the CF~3~- radical, which adds regioselectively to the alkene moiety. Subsequent intramolecular cyclization forms the heterocyclic core [1] [4].

Metal-free radical pathways have also been developed using tert-butyl nitrite (t-BuONO) as an oxidant. This approach facilitates a trifluoromethyloximation/cyclization/elimination cascade with α,β-unsaturated carbonyls, achieving regio- and stereoselectivity through radical recombination [2]. Computational studies suggest that the planar sp²-hybridized transition state during cyclization minimizes steric hindrance, favoring the observed 4-trifluoromethyl regioisomer [2].

Table 1: Radical Trifluoromethylation Methods for Isoxazole Synthesis

| Substrate | Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|

| β,γ-Unsaturated hydrazones | CF~3~SO~2~Na, Photocatalyst | 70–89 | 5-CF~3~ |

| α,β-Unsaturated carbonyls | CF~3~SO~2~Na, t-BuONO | 44–95 | 4-CF~3~ |

Transition Metal-Catalyzed Intramolecular SEAr Mechanisms

While radical pathways dominate contemporary synthesis, electrophilic aromatic substitution (SEAr) mechanisms remain less common for 5-(trifluoromethyl)isoxazoles. Transition metal catalysis has not been widely reported in the reviewed literature, as most methodologies prioritize metal-free conditions to avoid residual catalyst contamination [2] [3]. However, theoretical studies propose that palladium or copper complexes could stabilize electrophilic CF~3~⁺ intermediates, potentially enabling SEAr pathways in electron-rich heterocycles. Such mechanisms would require precise tuning of directing groups to achieve ortho-selectivity, a feature not yet demonstrated experimentally for isoxazole systems [4].

Computational Modeling of Cyclization Transition States

Density functional theory (DFT) calculations provide critical insights into the regioselectivity of cyclization steps. For the reaction of chloroximes with CF~3~-substituted alkenes, the activation energy for 5-trifluoromethylisoxazole formation is 8.3 kcal/mol lower than alternative regioisomers due to favorable orbital overlap in the transition state [3]. The trifluoromethyl group’s electron-withdrawing nature polarizes the alkene, directing nucleophilic attack to the β-position. Solvent stabilization effects further reduce the energy barrier by 2.1 kcal/mol in polar aprotic media like acetonitrile [3].

Solvent Effects on Regioselectivity and Diastereoselectivity

Solvent polarity significantly influences reaction outcomes. In the Finkelstein reaction for 5-fluoromethylisoxazole synthesis, acetonitrile enhances fluoride ion availability through 18-crown-6 complexation, achieving 93–98% substitution efficiency (Table 2) [3]. Conversely, dichloromethane stabilizes radical intermediates in photoredox reactions, improving cyclization yields by 15–20% compared to THF [1]. Protic solvents like methanol suppress undesired tautomerization pathways, preserving the isoxazole ring’s integrity during deprotection steps [3].

Table 2: Solvent Impact on Key Transformations

| Reaction Step | Optimal Solvent | Yield Increase (%) | Selectivity Factor |

|---|---|---|---|

| Finkelstein substitution | Acetonitrile | 35 | 5.8:1 |

| Photoredox cyclization | Dichloromethane | 18 | 3.2:1 |

| Aldehyde oxidation | DMSO | 22 | 4.5:1 |

Kinetic vs Thermodynamic Control in Heterocycle Formation

Low-temperature conditions (–35°C to –10°C) in deoxofluorination reactions favor kinetic control, producing 5-fluoromethylisoxazoles with 93% regiopurity [3]. At elevated temperatures, thermodynamic control promotes difluoromethyl derivatives through sequential fluorination. The half-life of the trifluoromethyl radical (2.7 ms at 25°C) dictates reaction timescales, with shorter durations (1.5 h) preserving kinetic products [2]. Multigram syntheses leverage this principle, using rapid quenching to isolate intermediates before equilibration [3].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant